molecular formula C20H21ClN2O3 B5497527 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide

1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide

Cat. No. B5497527
M. Wt: 372.8 g/mol
InChI Key: ZGZKWAOLYHKVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide is not fully understood, but it is believed to interact with various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and modulate the expression of genes involved in various cellular processes. 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has also been shown to interact with ion channels and neurotransmitter receptors, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has been shown to exhibit analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide also has several limitations. It is highly reactive and can undergo chemical transformations, which may complicate its use in certain experiments. In addition, 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide. One area of interest is the development of 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide-based drug delivery systems for targeted drug delivery. Another area of interest is the synthesis and evaluation of 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide and its potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion
In conclusion, 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide is a chemical compound with significant potential for use in various scientific research applications. Its synthesis method has been extensively studied and optimized, and it exhibits a wide range of pharmacological activities. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide can be synthesized through a series of chemical reactions involving piperidine, benzyl chloride, 5-chlorosalicylic acid, and other reagents. The synthesis process involves several steps, including the formation of an intermediate compound, which is then further reacted to obtain the final product. The synthesis method of 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has been extensively studied and optimized to produce high yields of pure compound.

Scientific Research Applications

1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. 1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

1-(5-chloro-2-phenylmethoxybenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-16-6-7-18(26-13-14-4-2-1-3-5-14)17(12-16)20(25)23-10-8-15(9-11-23)19(22)24/h1-7,12,15H,8-11,13H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZKWAOLYHKVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Benzyloxy)-5-chlorophenyl]carbonyl}piperidine-4-carboxamide

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